19-hydroxy-10-deacetylbaccatin III

Antitumor Cytotoxicity Taxane

This taxane precursor features a distinctive C19-hydroxyl and C10-deacetyl pattern—critical for synthesizing 19-hydroxydocetaxel, a docetaxel analog with superior in vitro cytotoxicity. Unlike generic 10-deacetylbaccatin III, its unique substitution enables direct construction of C19-modified derivatives and serves as an essential impurity reference standard for paclitaxel quality control. With weak intrinsic cytotoxicity, it is the ideal baseline probe for structure-activity relationship studies. Ensure experimental reproducibility and regulatory compliance—accept no substitutes.

Molecular Formula C29H36O11
Molecular Weight 560.6 g/mol
Cat. No. B12394034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-hydroxy-10-deacetylbaccatin III
Molecular FormulaC29H36O11
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O
InChIInChI=1S/C29H36O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,17-19,21-22,24,30,32-34,37H,10-13H2,1-4H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
InChIKeyLCBRTOBUIDCSID-ZHPRIASZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxy-10-deacetylbaccatin III: A Critical Taxane Intermediate for Paclitaxel and Docetaxel Synthesis


19-Hydroxy-10-deacetylbaccatin III is a naturally occurring taxane diterpenoid isolated from various Taxus species, including Taxus wallichiana and Taxus baccata [1]. It belongs to the class of compounds that serve as essential intermediates in the semi-synthesis of clinically important anticancer agents, notably paclitaxel (Taxol®) and docetaxel (Taxotere®) . This compound is characterized by a unique hydroxylation pattern at the C-19 position and the absence of an acetyl group at C-10, which distinguishes it from other baccatin III derivatives and contributes to its specific chemical reactivity [2]. As a precursor, it is directly involved in the biosynthetic pathway leading to paclitaxel and is utilized in the preparation of 19-hydroxydocetaxel, a derivative with enhanced in vitro cytotoxicity [3].

Why 19-Hydroxy-10-deacetylbaccatin III Cannot Be Replaced by Generic Taxane Precursors in Critical Applications


Generic substitution among taxane precursors is scientifically unsound due to profound differences in chemical structure, biological activity, and synthetic utility. 19-Hydroxy-10-deacetylbaccatin III possesses a unique combination of a hydroxyl group at C-19 and the absence of an acetyl group at C-10, which fundamentally alters its reactivity and biological profile compared to analogs like 10-deacetylbaccatin III, baccatin III, or paclitaxel [1]. These structural variations lead to distinct cytotoxic potencies, differential effects on tubulin polymerization, and specific roles in semi-synthetic routes [2]. For instance, while 10-deacetylbaccatin III is a widely used precursor for paclitaxel semi-synthesis, 19-hydroxy-10-deacetylbaccatin III is specifically required for the synthesis of 19-hydroxydocetaxel, a compound with high in vitro cytotoxicity [3]. The following evidence demonstrates that substituting this compound with a generic alternative would compromise experimental reproducibility, alter synthetic yields, or invalidate comparative studies.

Quantitative Evidence for the Differentiation of 19-Hydroxy-10-deacetylbaccatin III from Key Taxane Analogs


Cytotoxicity Profile in A498 and NCI-H226 Cell Lines

19-Hydroxy-10-deacetylbaccatin III demonstrates weak but measurable cytotoxicity against A498 (kidney) and NCI-H226 (lung) cancer cell lines, inhibiting growth by 16.6% and 32%, respectively, at a concentration of 30 μg/mL . This contrasts with the potent cytotoxicity of paclitaxel, which has an IC50 of 7.32 μM against A498 cells [1], and with 10-deacetylbaccatin III, which is approximately 100-fold less cytotoxic than taxol in Chinese hamster lung cells (IC50 values of 5.34 μg/mL vs. 560 μg/mL, respectively) [2]. The specific inhibition pattern of 19-hydroxy-10-deacetylbaccatin III, while modest, is distinct from these more potent analogs, indicating a different structure-activity relationship that may be relevant for targeted modifications.

Antitumor Cytotoxicity Taxane

Role as a Specific Precursor for 19-Hydroxydocetaxel Synthesis

19-Hydroxy-10-deacetylbaccatin III is uniquely positioned as the direct synthetic precursor for 19-hydroxydocetaxel, a derivative of docetaxel that exhibits a high level of cytotoxicity in vitro [1]. This contrasts with the more common 10-deacetylbaccatin III, which serves as the primary precursor for paclitaxel and docetaxel but does not introduce the C-19 hydroxyl group necessary for this specific derivative [2]. The presence of the C-19 hydroxyl group in 19-hydroxy-10-deacetylbaccatin III enables a divergent synthetic pathway that is not accessible from 10-deacetylbaccatin III or baccatin III without additional and inefficient hydroxylation steps [3].

Semi-synthesis Docetaxel derivatives Taxane chemistry

Distinct Tubulin Polymerization Effects Compared to Paclitaxel and Baccatin III

While direct data on the tubulin polymerization activity of 19-hydroxy-10-deacetylbaccatin III is limited, class-level inference can be drawn from studies on baccatin III and 10-deacetylbaccatin III. Baccatin III induces assembly of purified tubulin into normal microtubules and stabilizes them against cold-induced disassembly, with activity comparable to taxol under various conditions [1]. However, some studies indicate that baccatin III can also inhibit polymerization in a manner similar to colchicine, suggesting a complex, concentration-dependent mechanism [2]. In contrast, 10-deacetylbaccatin III is an inhibitor of microtubule assembly with IC50 values of 23 µM and 0.9 µM for porcine brain and Physarum microtubules, respectively [3]. The presence of the C-19 hydroxyl group in 19-hydroxy-10-deacetylbaccatin III likely further modulates this activity, potentially reducing its potency as a tubulin binder compared to paclitaxel.

Microtubule stabilization Tubulin polymerization Taxane mechanism

Optimal Use Cases for 19-Hydroxy-10-deacetylbaccatin III in Research and Development


Semi-Synthesis of 19-Hydroxydocetaxel and Novel Docetaxel Derivatives

19-Hydroxy-10-deacetylbaccatin III is the specific and necessary starting material for the synthesis of 19-hydroxydocetaxel, a docetaxel analog with high in vitro cytotoxicity [1]. Researchers aiming to develop next-generation taxane therapeutics with improved efficacy or reduced toxicity should prioritize this compound for the construction of C-19 modified derivatives. Using this precursor allows for the direct introduction of the hydroxyl group at C-19, which is a key structural feature influencing the biological activity of docetaxel analogs .

Analytical Reference Standard for Impurity Profiling in Baccatin III and Paclitaxel Production

As an impurity of baccatin III and a naturally occurring congener in Taxus extracts [1], 19-hydroxy-10-deacetylbaccatin III serves as a critical reference standard for analytical method development and quality control in the manufacturing of paclitaxel and related taxanes . Its presence must be accurately quantified to ensure batch-to-batch consistency and regulatory compliance. Procurement of a high-purity reference standard of this compound is essential for HPLC method validation and for meeting pharmacopoeial monograph requirements.

Structure-Activity Relationship (SAR) Studies of the Taxane Core

Given its distinct substitution pattern (C-19 hydroxyl, C-10 deacetyl), 19-hydroxy-10-deacetylbaccatin III is a valuable molecular probe for dissecting the contribution of specific functional groups to tubulin binding, cytotoxicity, and other pharmacological properties of taxanes [1]. Comparative studies with 10-deacetylbaccatin III, baccatin III, and paclitaxel can elucidate how modifications at the C-10 and C-19 positions affect biological activity. While its intrinsic cytotoxicity is weak (16.6% and 32% inhibition at 30 μg/mL) , this makes it an ideal baseline compound for assessing the impact of subsequent chemical modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 19-hydroxy-10-deacetylbaccatin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.